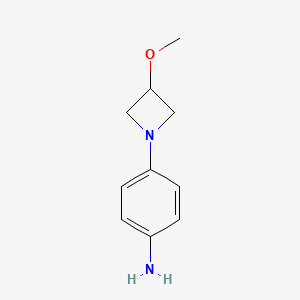

4-(3-Methoxyazetidin-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyazetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-6-12(7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWCTYALHSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Methoxyazetidin 1 Yl Aniline and Analogues

Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a cornerstone of the synthesis of 4-(3-Methoxyazetidin-1-yl)aniline. Various methodologies have been developed to efficiently create this heterocyclic system.

Intramolecular Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a prominent strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group.

One effective method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This reaction promotes the formation of the azetidine ring through a key step of reductive elimination at an alkyl–Pd(IV) intermediate. The process is facilitated by an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (AgOAc). A notable advantage of this method is its excellent tolerance for various functional groups. rsc.org

Another approach involves the use of Lewis acids to catalyze the intramolecular aminolysis of epoxides. For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to effectively catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govfrontiersin.org This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring. nih.govfrontiersin.org

Intramolecular Sₙ2 reactions are also a common route to azetidines. In these reactions, a nitrogen atom acts as a nucleophile, attacking a carbon atom that is four atoms away and bears a good leaving group, such as a halogen or a mesylate. frontiersin.org An example of this is the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate to form an azetidine ring. researchgate.net

The table below summarizes key aspects of these intramolecular cyclization methods.

| Method | Catalyst/Reagent | Key Features | Reference |

| Intramolecular γ-C(sp³)–H Amination | Palladium(II) catalyst, oxidant (e.g., benziodoxole tosylate), additive (e.g., AgOAc) | Excellent functional group tolerance. | rsc.org |

| Intramolecular Aminolysis of Epoxides | Lanthanoid (III) trifluoromethanesulfonates (e.g., La(OTf)₃) | High yields and regioselectivity. | nih.govfrontiersin.org |

| Intramolecular Sₙ2 Reaction | Base | Utilizes a nitrogen nucleophile and a carbon with a leaving group. | frontiersin.orgresearchgate.net |

Ring Expansion from Strained Systems (e.g., Azabicyclobutanes to Azetidines)

Ring expansion reactions provide an alternative pathway to azetidines, often starting from even more strained ring systems. A notable example is the use of 1-azabicyclo[1.1.0]butanes. The high ring strain of these molecules allows for a modular approach to constructing azetidines. organic-chemistry.org The process can involve the generation of an azabicyclo[1.1.0]butyl lithium intermediate, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. organic-chemistry.org

Furthermore, the one-carbon ring expansion of aziridines to azetidines represents another innovative strategy. This can be achieved through a biocatalytic approach using engineered 'carbene transferase' enzymes. A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, can catalyze a highly enantioselective organic-chemistry.org-Stevens rearrangement of aziridinium ylides to produce chiral azetidines. chemrxiv.org

Functionalization of the Azetidine Ring with Methoxy (B1213986) Substituents

Once the azetidine ring is formed, the next critical step is the introduction of the methoxy group at the 3-position. A common method for this functionalization is through nucleophilic substitution reactions on azetidine derivatives. This can involve the reaction of a 3-hydroxyazetidine precursor with a methylating agent.

Another strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which can be followed by transformations to introduce the methoxy group. nih.gov Late-stage functionalization of the azetidine ring is also a viable approach, where modifications can be made to the cyclic peptide backbone containing an azetidine unit. nih.govresearchgate.net

Construction of the Phenylamine (Aniline) Moiety

The final key structural component of this compound is the aniline (B41778) moiety. Its synthesis can be achieved through several reliable methods.

Amination Reactions for Aryl-Nitrogen Bond Formation

The formation of the aryl-nitrogen bond is a crucial step in constructing the aniline portion of the molecule. The Buchwald-Hartwig amination is a widely used and powerful method for this transformation. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines. rsc.orgwikipedia.org The reaction has seen significant development, with various generations of catalyst systems that allow for a broad scope of coupling partners under mild conditions. wikipedia.org

Copper-catalyzed amination reactions also provide a valuable alternative. For instance, CuI can be used as a catalyst for the amination of aryl chlorides with aqueous or gaseous ammonia to produce primary aryl amines. organic-chemistry.org

The table below outlines some common amination reactions for aniline synthesis.

| Reaction | Catalyst | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst | Broad substrate scope, mild reaction conditions. | rsc.orgwikipedia.org |

| Copper-Catalyzed Amination | CuI | Can utilize aqueous or gaseous ammonia. | organic-chemistry.org |

Reduction of Nitroarenes to Aniline Derivatives

The reduction of a nitroarene to an aniline is a classic and highly effective method for aniline synthesis. A variety of reducing agents and catalytic systems can be employed for this transformation.

A common and efficient method involves the use of iron in the presence of an acid, such as hydrochloric acid. researchgate.net This method is known for its tolerance of a wide range of functional groups. researchgate.net More recently, visible-light-induced iron-catalyzed reduction of nitroarenes has been developed as a mild and efficient alternative. rsc.org

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate is another widely used method. organic-chemistry.org This approach is often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups. organic-chemistry.org

The following table summarizes various methods for the reduction of nitroarenes.

| Reducing System | Key Features | Reference |

| Activated Iron (e.g., Fe/HCl) | Tolerates various functional groups. | researchgate.net |

| Visible-light-induced Iron Catalysis | Mild reaction conditions. | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C, Hydrazine) | Chemoselective reduction. | organic-chemistry.org |

| KBH₄ and I₂ | In situ generation of the active reductant BI₃. | organic-chemistry.org |

Coupling Reactions for Integrating Azetidine and Aniline Subunits

The integration of the azetidine and aniline subunits is a critical step in the synthesis of this compound. This is primarily achieved through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution in Aryl-Azetidinyl Linkages

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl-amine bonds. fishersci.co.uk In this context, an amine acts as the nucleophile, displacing a leaving group, typically a halide, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. fishersci.co.ukmasterorganicchemistry.com

The SNAr mechanism generally proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com While traditional SNAr reactions often require harsh conditions, recent advancements have led to the development of methods that proceed under milder conditions, sometimes even at room temperature. rsc.org For the synthesis of compounds like this compound, this would involve the reaction of 3-methoxyazetidine (B35406) with a suitably activated aniline precursor, such as a fluoro- or chloro-substituted nitrobenzene derivative, followed by reduction of the nitro group.

Cross-Coupling Methodologies for Aryl-Amine Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines due to their broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. organic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos and BINAP often employed to promote the reductive elimination step and prevent the formation of inactive catalyst species. beilstein-journals.org The selection of the base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is also critical, particularly for less reactive aryl halides. beilstein-journals.org

An alternative to palladium-catalyzed methods is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-accelerated protocols has allowed for milder reaction conditions and catalytic amounts of copper. google.comnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

| Coupling Reaction | Catalyst/Reagent | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base (e.g., K2CO3, Cs2CO3) | Requires electron-withdrawing groups on the aryl halide. Proceeds via a Meisenheimer intermediate. |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand (e.g., XPhos, BINAP) and a base (e.g., NaOt-Bu, KOt-Bu) | Broad substrate scope, high functional group tolerance, and generally milder conditions. |

| Ullmann Condensation | Copper catalyst (e.g., CuI, CuO) often with a ligand | An alternative to palladium catalysis, with modern methods allowing for milder conditions. |

Total Synthesis and Convergent/Divergent Synthetic Routes to this compound and Closely Related Structures

The total synthesis of this compound and its analogues often employs convergent strategies. In a convergent synthesis, the key fragments—in this case, the substituted aniline and the 3-methoxyazetidine moieties—are prepared separately and then coupled in a late-stage step. This approach is generally more efficient and allows for greater flexibility in the synthesis of analogues, as different aniline or azetidine derivatives can be readily incorporated.

A common convergent route involves the preparation of a protected aniline precursor, such as 4-fluoro-1-nitrobenzene or 4-bromoaniline, and 3-methoxyazetidine. These two fragments are then coupled using one of the methodologies described in section 2.4. For instance, a Buchwald-Hartwig amination can be used to couple 3-methoxyazetidine with 4-bromoaniline. If a nitro-substituted precursor is used, a subsequent reduction step is necessary to yield the final aniline product.

Divergent synthetic strategies can also be employed, where a common intermediate is modified to produce a library of related compounds. For example, a common intermediate containing the 4-(azetidin-1-yl)aniline core could be synthesized and then the methoxy group or other functionalities could be introduced in later steps to generate a variety of analogues.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of Buchwald-Hartwig amination, a screening of different palladium catalysts and phosphine ligands is often performed to identify the most effective combination for the specific substrates. For example, the use of bulky ligands can significantly improve the reaction rate and yield. The choice of base is also critical; stronger bases are often required for less reactive aryl chlorides compared to aryl bromides or iodides.

Solvent selection plays a significant role in reaction outcomes. Solvents such as toluene, dioxane, and DMF are commonly used in cross-coupling reactions. The temperature and reaction time are also optimized to ensure complete conversion while minimizing the formation of side products. For instance, microwave irradiation can sometimes be used to accelerate the reaction and improve yields. beilstein-journals.org

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield and identify the optimal conditions.

| Parameter | Variables | Impact on Reaction |

| Catalyst | Palladium sources (e.g., Pd(OAc)2, Pd2(dba)3), Copper sources (e.g., CuI, CuO) | The choice of metal and its oxidation state can significantly affect catalytic activity and reaction scope. |

| Ligand | Phosphine-based (e.g., XPhos, BINAP), N-heterocyclic carbenes (NHCs) | Ligands stabilize the metal center, influence its reactivity, and can facilitate key steps in the catalytic cycle. |

| Base | Inorganic (e.g., K2CO3, Cs2CO3), Organic (e.g., NaOt-Bu, KOt-Bu) | The base is crucial for the deprotonation of the amine and regeneration of the active catalyst. Its strength can influence reaction kinetics. |

| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., Dioxane, THF), Aromatic (e.g., Toluene) | The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. |

| Temperature | Room temperature to high temperatures (reflux) | Reaction rates are temperature-dependent, but higher temperatures can also lead to decomposition and side reactions. |

| Reaction Time | Minutes to hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. |

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Methoxyazetidin 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-Methoxyazetidin-1-yl)aniline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the azetidine (B1206935) ring protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would likely feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons of the azetidine ring would appear as multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns dictated by their diastereotopic relationships. The methoxy group would present as a sharp singlet, and the amine (NH₂) protons as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each unique carbon atom. kpi.ua The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen) appearing further downfield. kpi.ua Assignments are typically confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|---|

| 1' | C | - | ~140-145 | Quaternary C, attached to NH₂ |

| 2'/6' | CH | ~6.6-6.8 | ~115-120 | Doublet, ortho to NH₂ |

| 3'/5' | CH | ~6.5-6.7 | ~114-118 | Doublet, meta to NH₂ |

| 4' | C | - | ~135-140 | Quaternary C, attached to azetidine |

| 2/4 (Azetidine) | CH₂ | ~3.8-4.1 | ~55-60 | Multiplet |

| 3 (Azetidine) | CH | ~4.2-4.5 | ~70-75 | Multiplet, attached to OCH₃ |

| OCH₃ | CH₃ | ~3.3 | ~55-58 | Singlet |

| NH₂ | NH₂ | ~3.5-4.5 | - | Broad Singlet, exchangeable with D₂O |

Note: Predicted values are based on typical chemical shifts for aniline (B41778), azetidine, and methoxy functional groups. chemicalbook.comchemicalbook.comresearchgate.net

To rigorously confirm the assignments made from 1D spectra, a series of 2D NMR experiments are essential. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between adjacent protons, for instance, tracing the spin system within the azetidine ring and confirming the ortho- and meta- relationships of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). This is the primary method for assigning carbon signals based on the already-assigned proton spectrum. For example, the singlet at ~3.3 ppm would correlate with the methoxy carbon signal at ~55-58 ppm. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlation). It is crucial for piecing together the molecular fragments. Key HMBC correlations would include the signal from the methoxy protons to the C3 carbon of the azetidine ring, and from the azetidine CH₂ protons (at positions 2 and 4) to the C4' carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the stereochemistry and conformation of the molecule, for example, by showing spatial proximity between the methoxy group protons and certain protons on the azetidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the vibrations of its specific functional groups. wiley.com

N-H Vibrations: The primary amine (-NH₂) group gives rise to a characteristic pair of medium-intensity stretching bands in the IR spectrum, typically found between 3300 and 3500 cm⁻¹. libretexts.org A strong scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the azetidine ring and the methoxy group are expected as stronger bands in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage (Ar-O-CH₃) is expected in the fingerprint region, typically around 1200-1250 cm⁻¹. libretexts.org

Aromatic C=C Vibrations: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region of the IR and Raman spectra.

Table 2: Characteristic IR/Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Scissoring (Bend) | 1600 - 1650 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Variable |

| Ether (C-O) | Stretch | 1200 - 1250 | Strong |

| Amine (C-N) | Stretch | 1250 - 1350 | Medium |

Source: Data compiled from general spectroscopic tables and principles. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₄N₂O), the exact mass is 178.1106 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 178. Subsequent fragmentation could proceed through several pathways:

Loss of a methoxy radical (˙OCH₃): Cleavage of the C-O bond in the azetidine ring would lead to a significant fragment at m/z = 147.

Cleavage of the azetidine ring: The four-membered ring can undergo various ring-opening and fragmentation patterns, leading to a complex series of lower-mass ions.

Benzylic-type cleavage: Fragmentation of the bond between the aniline nitrogen and the azetidine ring is also a plausible pathway.

Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the dominant species, observed at m/z = 179.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the aniline chromophore. researchgate.net

Aniline itself typically shows two main absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net

A strong primary band (E-band) around 230-240 nm.

A weaker secondary band (B-band) with some fine structure around 280-290 nm.

The presence of the electron-donating amino group and the methoxyazetidinyl substituent on the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene. The electron-rich nature of the system enhances conjugation and lowers the energy gap for the π → π* transitions. researchgate.net

Information regarding the fluorescence properties of this compound is not widely available. While anilines can fluoresce, their emission is often weak and highly dependent on the solvent environment and the nature of their substituents.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related N-aryl azetidine and aniline derivatives provides a strong basis for predicting its solid-state structure. researchgate.netnih.gov The structure would be determined by growing a suitable single crystal and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, revealing the precise position of each atom.

For derivatives of azetidine, X-ray diffraction has been successfully employed to confirm their molecular structures, such as the formation of a [4.2.0] spirocyclic system in a related synthesis, which was verified by X-ray analysis. nih.gov Similarly, the structures of various aniline derivatives have been unequivocally determined using this technique, confirming molecular geometries and bond parameters. researchgate.net Given these precedents, it is anticipated that single-crystal X-ray diffraction of this compound would confirm the planar geometry of the aniline ring and the puckered conformation of the azetidine ring. The key structural parameters to be determined would include the bond lengths and angles of the azetidine and aniline moieties, as well as the torsion angle describing the orientation of the azetidine ring relative to the phenyl group.

The crystal packing of this compound would be governed by a variety of intermolecular forces, which can be analyzed from its crystal structure. The primary interactions expected are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The amino group (-NH₂) on the aniline ring is a potent hydrogen bond donor, while the nitrogen atom of the azetidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In the solid state, it is highly probable that intermolecular N-H···N or N-H···O hydrogen bonds would be formed, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.govmdpi.com Studies on other aniline derivatives have shown that the formation of intermolecular hydrogen bonds is a dominant feature in their crystal packing. nih.govresearchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. nih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Many drugs containing an aniline moiety are known to exhibit polymorphism. researchgate.netnih.govbiopartner.co.uk

A systematic study of the polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystalline form would be analyzed by techniques such as X-ray powder diffraction (XRPD) to identify unique polymorphs.

Pseudopolymorphism, which involves the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice, would also be investigated. The presence of the hydrogen-bonding motifs in this compound makes the formation of hydrates a distinct possibility. These studies are crucial as different polymorphic and pseudopolymorphic forms can have significant implications for the material's properties and performance.

Advanced Spectroscopic Techniques for Comprehensive Chemical Analysis

A suite of spectroscopic techniques is employed to confirm the chemical structure and purity of this compound and to provide detailed information about its electronic and vibrational properties. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring, the protons of the azetidine ring, and the methoxy group protons. The chemical shifts and coupling patterns would confirm the substitution pattern and the connectivity of the molecule. For example, the aromatic protons would likely appear as distinct doublets due to the para-substitution. researchgate.net

¹³C NMR: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule, including the carbons of the phenyl ring, the azetidine ring, and the methoxy group. rsc.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact ionization (EI) would likely lead to the fragmentation of the molecule. The molecular ion peak would confirm the molecular weight. Characteristic fragmentation patterns for anilines include the loss of the amino group or cleavage of the bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of the molecule.

FTIR: The FTIR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, C-O stretching of the ether, and aromatic C-H and C=C stretching vibrations. nih.govresearchgate.net

Raman: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aniline and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net The spectrum of this compound is expected to show characteristic π-π* transitions associated with the substituted benzene ring. ajrsp.com

Interactive Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic, azetidine, and methoxy protons with characteristic splitting patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak corresponding to the molecular formula (C₁₀H₁₄N₂O) and characteristic fragment ions. |

| FTIR (cm⁻¹) | N-H stretches (~3300-3500), C-N stretch, C-O stretch, aromatic C-H and C=C stretches. |

| UV-Vis (nm) | Absorption maxima corresponding to π-π* electronic transitions of the substituted aniline chromophore. |

Theoretical and Computational Chemistry Studies on 4 3 Methoxyazetidin 1 Yl Aniline

Quantum Mechanical Calculations of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the molecular structure and conformational preferences of 4-(3-methoxyazetidin-1-yl)aniline. These computational methods provide insights into the geometric parameters and energy landscapes that govern the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and explore the potential energy surface of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state structure.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves the orientation of the methoxy (B1213986) group on the azetidine (B1206935) ring and the conformation of the azetidine ring itself, as well as its orientation relative to the aniline (B41778) plane. The aniline part of the molecule is largely planar, though the nitrogen atom of the amino group may exhibit slight pyramidalization.

The azetidine ring can adopt a puckered conformation to relieve ring strain. The position of the methoxy group (axial vs. equatorial) on this puckered ring leads to different conformers with distinct energies. DFT calculations can map these energy landscapes, identifying the global minimum energy structure and the energy barriers between different conformations.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |

| C-N (aniline) | 1.38 - 1.40 | H-N-H (aniline) | ~112 |

| C-N (azetidine) | 1.45 - 1.47 | C-N-C (azetidine) | ~90 |

| C-O (methoxy) | 1.42 - 1.44 | C-O-C (methoxy) | ~110 |

Note: These are representative values based on calculations of similar aniline and azetidine derivatives. Actual values would require specific calculations for this molecule.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a higher level of theory for calculating electronic structure and energetics. These methods are more computationally intensive than DFT but can offer more accurate results for certain properties.

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more precise electronic energies. This is particularly important for accurately determining the relative energies of different conformers and the barriers to their interconversion. These methods provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this moiety. The LUMO is likely to be distributed over the aromatic ring. The presence of the methoxyazetidinyl substituent will influence the energies of these orbitals. The electron-donating nature of the azetidine nitrogen connected to the aromatic ring will raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on typical values for substituted anilines and would need to be confirmed by specific quantum chemical calculations.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's structure and properties.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be correlated with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. This analysis provides insights into the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced to a standard, can be compared with experimental NMR data to aid in the structural elucidation of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR Spectroscopy | N-H stretching frequency | 3300 - 3500 cm-1 |

| C-N stretching frequency | 1250 - 1350 cm-1 | |

| UV-Vis Spectroscopy | λmax | 240 - 260 nm |

| 13C NMR Spectroscopy | Aromatic C chemical shifts | 110 - 150 ppm |

| Azetidine C chemical shifts | 50 - 70 ppm | |

| Methoxy C chemical shift | ~55 ppm |

Note: These are representative ranges and would require specific calculations for accurate prediction.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy profiles and the structures of transient species like transition states.

Transition State Characterization and Reaction Coordinate Analysis

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency.

The structure of the transition state provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting the reactants, through the transition state, to the products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in an electrophilic substitution on the aniline ring, the IRC would show the approach of the electrophile, the formation of the sigma complex (Wheland intermediate), and the subsequent departure of a proton to restore aromaticity.

This level of detailed mechanistic insight is invaluable for understanding the factors that control the reactivity and selectivity of this compound in various chemical transformations.

Investigation of Zwitterionic and Other Transient Intermediates

In the computational analysis of reaction mechanisms involving substituted anilines like this compound, the identification of transient intermediates is crucial for a complete understanding of the reaction pathway. Among the most significant of these are zwitterionic intermediates, which can play a pivotal role in nucleophilic addition or substitution reactions.

Theoretical studies on related systems, for instance, the reaction of aniline with quinones, have shown that the nucleophilic attack of the amino group onto an electrophilic center can lead to the formation of a zwitterionic intermediate. This transient species is characterized by the presence of both a positive charge (typically on the nitrogen atom of the aniline moiety) and a negative charge elsewhere in the molecule. The stability and lifetime of such an intermediate are highly dependent on the molecular structure and the reaction environment.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of a reaction. To investigate the possibility of a zwitterionic intermediate for this compound in a given reaction, researchers would typically perform geometry optimizations to locate stationary points corresponding to potential intermediates. Frequency calculations are then essential to confirm that the optimized structure is a true intermediate (possessing no imaginary frequencies) rather than a transition state (possessing one imaginary frequency).

However, the existence of a stable zwitterionic intermediate is not always guaranteed. In some reaction pathways, the process may occur via a concerted, one-step mechanism without the formation of any intermediate. Computational studies exploring cycloaddition reactions have sometimes failed to locate a stable zwitterionic intermediate, suggesting a concerted mechanism is favored. For a molecule like this compound, the electronic influence of the methoxyazetidinyl group would be critical in determining the stability of a potential zwitterionic species. Explicit solvent models are often included in these calculations, as polar solvent molecules can stabilize charged intermediates through hydrogen bonding or other electrostatic interactions.

An illustrative computational approach to identify such an intermediate is presented below:

| Computational Step | Description | Expected Outcome for a Zwitterionic Intermediate |

| 1. Reactant Complex Optimization | The initial geometry of the interacting molecules (e.g., this compound and an electrophile) is optimized. | A stable complex held by intermolecular forces. |

| 2. Transition State Search | A search for the transition state connecting reactants to the intermediate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used. | A single imaginary frequency corresponding to the bond formation. |

| 3. Intermediate Optimization | Geometry optimization starting from the transition state structure. | A stable structure with distinct positive and negative formal charges. |

| 4. Frequency Analysis | Calculation of vibrational frequencies for the optimized intermediate. | All real (positive) vibrational frequencies, confirming a local minimum on the potential energy surface. |

| 5. Solvation Modeling | Re-optimization and energy calculation including a solvent model (implicit or explicit). | Increased stability (lower energy) of the zwitterion in polar solvents. |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of a solute like this compound. Computational chemistry provides powerful tools to simulate these effects, offering insights that are complementary to experimental studies. The polarity of the solvent is a key factor, capable of altering molecular geometry, electronic structure, and spectroscopic properties.

Computational investigations on similar aniline derivatives have demonstrated that properties such as the dipole moment (µ) and polarizability (α) tend to increase as the polarity of the solvent increases. This is attributed to the stabilization of charge separation within the molecule by the polar solvent environment. For this compound, the presence of heteroatoms (N, O) makes it susceptible to strong solute-solvent interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are commonly used to efficiently simulate bulk solvent effects. These models represent the solvent as a continuous medium with a defined dielectric constant. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are performed on the solute molecule within this simulated solvent cavity.

Key molecular properties that are computationally evaluated in different solvents include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for predicting reactivity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.

The following table presents hypothetical data from a DFT study on this compound, illustrating the expected trends in different solvents.

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) [Debye] | EHOMO [eV] | ELUMO [eV] | HOMO-LUMO Gap (ΔE) [eV] |

| Gas Phase (Vacuum) | 1.0 | 3.15 | -5.21 | -0.15 | 5.06 |

| Tetrahydrofuran (THF) | 7.6 | 4.28 | -5.25 | -0.22 | 5.03 |

| Ethanol | 24.6 | 4.95 | -5.29 | -0.28 | 5.01 |

| Water | 78.4 | 5.21 | -5.32 | -0.31 | 5.01 |

These theoretical calculations suggest that as the solvent polarity increases, the dipole moment of this compound would likely increase. Concurrently, the HOMO-LUMO energy gap is expected to decrease slightly, which implies an enhanced chemical reactivity in polar media. Such studies are fundamental for predicting and understanding the behavior of the compound in various chemical environments.

Role of 4 3 Methoxyazetidin 1 Yl Aniline As a Precursor and Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The aniline (B41778) moiety within 4-(3-Methoxyazetidin-1-yl)aniline is a classical starting point for the synthesis of numerous nitrogen-containing heterocycles. The nucleophilic amino group readily participates in cyclization and condensation reactions, making it a valuable component in the assembly of intricate ring systems that are often central to pharmacologically active compounds and functional materials.

Oxazolidinones are a significant class of synthetic antibacterial agents, with Linezolid being a prominent example approved by the FDA. orientjchem.org The synthesis of the oxazolidinone ring system frequently involves the reaction of an aniline derivative with a chiral three-carbon unit, such as (R)-epichlorohydrin or (R)-glycidyl butyrate. orientjchem.orgnih.gov In this context, this compound can function as the aniline precursor.

A general synthetic strategy begins with the reaction of the aniline with (R)-epichlorohydrin, which opens the epoxide ring to form an amino alcohol intermediate. orientjchem.org This intermediate is then cyclized to form the core oxazolidinone ring. Carbonyl diimidazole is one reagent used to facilitate this cyclization. orientjchem.org An alternative approach involves the reaction of the aniline with (R)-glycidyl butyrate, which can be cyclized using a base like n-BuLi. mdpi.com The resulting 5-(hydroxymethyl)oxazolidinone can be further functionalized. The primary amine of this compound is the key reactive site for initiating these synthetic sequences, leading to the formation of N-aryl oxazolidinones where the azetidinylphenyl group is a key substituent on the nitrogen atom. nih.gov

Table 1: General Synthetic Steps for Oxazolidinone Formation

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, (R)-Epichlorohydrin | Methanol, 60-65 °C | N-[3-Chloro-2-(R)-hydroxypropyl]-4-(3-methoxyazetidin-1-yl)aniline |

| 2 | Intermediate from Step 1 | Carbonyl diimidazole, Dichloromethane | (5R)-5-(Chloromethyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]-2-oxazolidinone |

| 3 | Intermediate from Step 2 | Potassium phthalimide, DMF | (S)-N-[[3-[4-(3-methoxyazetidin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide |

| 4 | Intermediate from Step 3 | Hydrazine hydrate, Methanol | (S)-5-(Aminomethyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]-2-oxazolidinone |

The synthesis of azetidin-2-ones, commonly known as β-lactams, is a cornerstone of medicinal chemistry, largely due to their presence in penicillin and other antibiotics. researchgate.netnih.gov The Staudinger ketene-imine cycloaddition is a classic and effective method for constructing the four-membered β-lactam ring. nih.govnih.gov This reaction involves a [2+2] cycloaddition between a ketene and an imine (Schiff base). nih.gov

To utilize this compound in this synthesis, it is first condensed with an aldehyde to form the corresponding N-arylideneamine (imine). rasayanjournal.co.in Subsequently, this imine is reacted with a ketene, which can be generated in situ from an acid chloride (such as chloroacetyl chloride) and a non-nucleophilic base like triethylamine. rasayanjournal.co.in This cycloaddition reaction yields a substituted azetidinone, where the N1 atom of the β-lactam ring is attached to the 4-(3-methoxyazetidin-1-yl)phenyl group. This method allows for the incorporation of the unique azetidine-containing moiety into the framework of β-lactam antibiotics. researchgate.netrasayanjournal.co.in

The utility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocyclic systems, including quinolines and pyridones.

Quinolines: Many classical methods for quinoline synthesis, such as the Gould-Jacobs, Conrad-Limpach, and Pfitzinger reactions, begin with an aniline derivative. nih.govmdpi.com

In the Gould-Jacobs reaction , the aniline is reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the quinolin-4-one ring system. nih.govmdpi.com

The Conrad-Limpach method involves the condensation of an aniline with a β-ketoester, like ethyl acetoacetate, which also leads to the formation of quinolin-4-ones. mdpi.com

In these syntheses, this compound would serve as the aniline component, resulting in quinoline derivatives substituted at the nitrogen or aromatic ring with the methoxyazetidinylphenyl group.

Pyridones: The synthesis of pyridone rings can also be achieved using aniline precursors. nih.gov One common approach involves the condensation of an amine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. nih.govresearchgate.netmdpi.com For instance, the reaction of an aniline with diethyl malonate or similar reagents can lead to the formation of 4-hydroxy-2-pyridinone derivatives. nih.gov The amino group of this compound can act as the nitrogen source in these cyclization reactions, enabling the creation of pyridone structures bearing the azetidinylphenyl substituent. nih.gov

Chiral Synthesis and Stereoselective Transformations

The field of asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. nih.gov this compound can be a valuable substrate in stereoselective transformations, particularly if a single enantiomer of the compound is used as the starting material. The inherent chirality of the 3-methoxyazetidine (B35406) ring can influence the stereochemical outcome of subsequent reactions.

In the synthesis of complex molecules like chiral β-lactams or oxazolidinones, stereoselectivity is crucial. nih.govnih.gov Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or chiral building blocks to control the formation of the desired enantiomer. nih.govresearchgate.netnih.gov For example, in the Staudinger cycloaddition, using a chiral ketene can lead to the enantioselective synthesis of β-lactams. nih.gov Similarly, catalytic asymmetric synthesis, such as the Noyori-Ikariya catalyst system for transfer hydrogenation, can be used to reduce cyclic imines to chiral amines with high enantiomeric excess. nih.gov

When this compound is a substrate in such reactions, its structure can be incorporated into a final product where stereocenters are controlled with high precision, a critical aspect in the development of modern pharmaceuticals. nih.govmdpi.com

Design and Synthesis of Functional Materials Precursors (e.g., OLEDs)

Aniline derivatives are important precursors in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). Specifically, they are often used to construct hole-transporting materials (HTMs), which facilitate the movement of positive charge carriers within the device. Triarylamine derivatives are among the most common and effective classes of HTMs.

The synthesis of these materials often involves metal-catalyzed cross-coupling reactions to form C-N bonds, linking the aniline nitrogen to other aromatic rings. This compound can serve as a primary or secondary amine building block in these syntheses. The methoxyazetidine substituent offers a way to fine-tune the properties of the resulting material. This substituent can influence key characteristics such as:

Solubility: The aliphatic azetidine (B1206935) ring can improve solubility in organic solvents, which is crucial for solution-based processing of OLED devices.

Morphology: The non-planar shape of the azetidine group can disrupt intermolecular packing (π-π stacking), which can help prevent crystallization and promote the formation of stable amorphous films, a desirable trait for long-lasting OLEDs.

Electronic Properties: The electron-donating nature of the nitrogen and oxygen atoms can modulate the HOMO (Highest Occupied Molecular Orbital) energy level of the material, which is critical for efficient charge injection and transport.

By incorporating this compound into the structure of a triarylamine-based HTM, material scientists can systematically modify the material's performance characteristics.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound contains several features that enable it to participate in the formation of supramolecular assemblies.

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the lone pairs on the amine nitrogen, the methoxy (B1213986) oxygen, and the azetidine nitrogen can act as hydrogen bond acceptors. This allows the molecule to form predictable hydrogen-bonding networks, which are fundamental to creating ordered supramolecular structures.

Host-Guest Chemistry: The molecule could act as a "guest" that fits into the cavity of a larger "host" molecule (e.g., cyclodextrins, calixarenes). The size, shape, and electronic properties of the azetidinylphenyl moiety would determine the specificity and strength of the host-guest interaction.

Self-Assembly: Under specific conditions (e.g., in certain solvents or at interfaces), molecules of this compound could self-assemble into larger, ordered structures like gels, liquid crystals, or monolayers. The interplay between hydrogen bonding from the aniline group and the steric effects of the azetidine ring would direct the formation of these architectures.

By acting as a tailored building block, this compound can be integrated into complex supramolecular systems, contributing to the design of new materials with functions derived from the collective properties of the assembled molecules.

Self-Assembled Systems Based on this compound Derived Scaffolds

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on self-assembled systems specifically derived from this compound scaffolds. While the principles of molecular self-assembly are well-established, and various aniline and azetidine derivatives have been investigated for their potential to form ordered supramolecular structures, there is currently no specific data available for systems based on the this compound framework.

The self-assembly of molecules is a process driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. The final architecture of a self-assembled system is dictated by the specific chemical structure of the constituent molecules. In the case of aniline derivatives, for example, research has demonstrated their capacity to form a variety of nanostructures, including nanoparticles, nanofibers, nanorods, and nanotubes through processes like chemical oxidative polymerization. semanticscholar.orgresearchgate.net The formation of these structures is influenced by the interplay of different oligomeric species and the conditions of the self-assembly process. semanticscholar.orgresearchgate.net

Similarly, azetidine-containing molecules are recognized as important building blocks in medicinal chemistry and materials science. magtech.com.cnpageplace.demedwinpublishers.com Their rigid, four-membered ring structure can introduce specific conformational constraints that could, in principle, be exploited to direct the formation of well-defined supramolecular assemblies.

However, a direct investigation into how the specific combination of the aniline moiety and the 3-methoxyazetidine ring in this compound influences its potential for self-assembly has not been reported. Consequently, there are no research findings, detailed data, or established data tables to present on this topic. Further research would be necessary to explore the synthesis of scaffolds derived from this compound and to characterize their self-assembly behavior and the properties of any resulting supramolecular systems.

Mechanistic Investigations and Reaction Pathways of 4 3 Methoxyazetidin 1 Yl Aniline

Studies on the Reactivity of the Aniline (B41778) Nitrogen

The aniline portion of the molecule, specifically the nitrogen atom and the aromatic ring, is a primary site for chemical reactions. The lone pair of electrons on the aniline nitrogen is delocalized into the benzene (B151609) ring, which activates the ring towards electrophilic aromatic substitution. chemistrysteps.comlibretexts.org This delocalization, however, also reduces the basicity of the aniline nitrogen compared to aliphatic amines.

The reactivity of the aniline nitrogen is central to many synthetic transformations. It can act as a nucleophile in reactions such as alkylation, acylation, and condensation reactions. For instance, in the presence of an appropriate electrophile, the nitrogen atom can be readily acylated to form the corresponding amide. This transformation is often employed as a protective strategy to moderate the high reactivity of the amino group during electrophilic aromatic substitution on the benzene ring. libretexts.org

Computational studies on similar aniline derivatives have shown that the energy barrier for reactions involving the aniline nitrogen can be influenced by substituents on the aromatic ring. While specific experimental data for 4-(3-methoxyazetidin-1-yl)aniline is not extensively documented, it is anticipated that the azetidinyl group, being an electron-donating group, would further activate the aniline ring.

Table 1: Predicted Reactivity of the Aniline Moiety

| Reaction Type | Reagent/Conditions | Expected Product | Mechanistic Notes |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide | Nucleophilic attack of the aniline nitrogen on the carbonyl carbon. |

| Diazotization | Nitrous acid (HNO₂) | 4-(3-methoxyazetidin-1-yl)benzenediazonium salt | Formation of a diazonium salt, a versatile intermediate for Sandmeyer-type reactions. libretexts.org |

| Electrophilic Aromatic Substitution (Bromination) | Br₂ | 2,6-Dibromo-4-(3-methoxyazetidin-1-yl)aniline | The amino group is a strong activating and ortho-, para-directing group, often leading to polysubstitution. libretexts.org |

Exploration of the Azetidine (B1206935) Ring Reactivity (e.g., ring opening/closure, additions)

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit reactivity driven by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This strain makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, although they are more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org The reactivity of the azetidine ring can be triggered under specific reaction conditions, leading to ring-opening or functionalization reactions. rsc.orgrsc.org

Ring-opening reactions of azetidines can proceed via nucleophilic attack, particularly when the nitrogen atom is activated by protonation or by conversion to a better leaving group. For example, in the presence of a strong acid and a nucleophile, the azetidine ring in this compound could potentially undergo cleavage.

Conversely, the azetidine ring can also be formed through intramolecular cyclization reactions. While this compound already possesses the azetidine ring, understanding its formation provides insight into its stability and potential retro-synthetic pathways. The synthesis of azetidines can be achieved through methods like intramolecular Pd(II)-catalyzed C(sp³)–H amination or Ti(IV)-mediated coupling reactions. rsc.org

Influence of the Methoxy (B1213986) Substituent on Reactivity and Selectivity

The methoxy group at the 3-position of the azetidine ring exerts a significant electronic and steric influence on the reactivity of the molecule. Electronically, the oxygen atom of the methoxy group can donate electron density through resonance, potentially influencing the basicity of the azetidine nitrogen. However, its primary effect is likely to be steric, directing the approach of incoming reagents.

In reactions involving the azetidine ring, the methoxy group can influence the regioselectivity of ring-opening reactions. For instance, nucleophilic attack on a protonated or activated azetidine ring could be directed to the C2 or C4 position, and the methoxy group at C3 would sterically hinder attack at the adjacent carbons.

Furthermore, the methoxy group can influence the conformational preferences of the azetidine ring, which in turn can affect its reactivity. The puckered nature of the azetidine ring, combined with the presence of a substituent at the 3-position, can lead to different energetic barriers for various reaction pathways.

Stereochemical Control in Reactions Involving the Azetidine Moiety

The presence of a stereocenter at the 3-position of the azetidine ring (the carbon bearing the methoxy group) introduces the element of stereochemistry into the reactions of this compound. Reactions occurring at the azetidine ring or at the aniline moiety could be influenced by the stereochemistry of this center, potentially leading to diastereoselective outcomes.

For example, if the aniline nitrogen were to be involved in the formation of a new chiral center, the existing stereocenter on the azetidine ring could direct the stereochemical outcome of the reaction. This is a common strategy in asymmetric synthesis, where a resident chiral auxiliary directs the formation of new stereocenters.

In the context of ring-opening reactions, the stereochemistry of the methoxy group would play a crucial role in determining the stereochemistry of the resulting product. A nucleophilic attack leading to ring opening would likely proceed via an SN2 mechanism, resulting in an inversion of configuration at the center being attacked.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide |

| 4-(3-methoxyazetidin-1-yl)benzenediazonium salt |

Advanced Research Applications and Potential Directions for 4 3 Methoxyazetidin 1 Yl Aniline

Supramolecular Chemistry and Molecular Self-Assembly

The inherent structural features of 4-(3-Methoxyazetidin-1-yl)aniline make it a compelling candidate for studies in supramolecular chemistry and molecular self-assembly. The aniline (B41778) component provides a platform for non-covalent interactions, which are fundamental to the spontaneous organization of molecules into well-defined, higher-order structures.

The self-assembly of aniline and its derivatives is often driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions medwinpublishers.com. In the case of this compound, the primary amine group of the aniline ring can act as a hydrogen bond donor, while the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the methoxy (B1213986) group can serve as hydrogen bond acceptors. Furthermore, the phenyl ring is capable of engaging in π-π stacking interactions with other aromatic systems.

The methoxy and azetidine substituents are expected to play a crucial role in modulating these self-assembly processes. The methoxy group can influence the electronic properties of the aniline ring and participate in hydrogen bonding, while the three-dimensional structure of the azetidine ring can introduce steric effects that direct the spatial arrangement of the molecules, potentially leading to novel supramolecular architectures.

Design of Advanced Functional Materials

The principles of molecular self-assembly can be harnessed to design advanced functional materials with tailored properties. Aniline-based compounds are particularly noteworthy for their role as precursors to conductive polymers and other functional organic materials researchgate.net. The ability of oligoanilines to self-assemble into structures like nanowires highlights their potential in molecular electronics and sensing applications sciencedaily.comtechnologynetworks.comnih.gov.

For this compound, its derivatives could be envisioned as building blocks for novel functional materials. The polymerization or co-assembly of this compound could lead to materials where the azetidine and methoxy groups influence key properties such as solubility, processability, and molecular packing. These substituents could offer a handle for fine-tuning the electronic and optical properties of the resulting materials. For instance, the incorporation of the polar methoxy and azetidine groups might enhance the solubility of the resulting oligomers or polymers in common organic solvents, a common challenge in the processing of conjugated polymers.

Moreover, the azetidinium functionality, which can be derived from azetidine, has been explored in the functionalization of polysaccharides for applications such as the removal of solid materials from liquids and ore beneficiation, showcasing the versatility of this heterocyclic motif in material science nih.gov. This suggests that materials derived from this compound could also be explored for applications in separation technologies and environmental remediation.

Chemical Biology Probes and Advanced Synthetic Scaffolds

The development of novel molecular probes and synthetic scaffolds is a cornerstone of modern chemical biology and medicinal chemistry. The structural components of this compound suggest its potential utility in both of these areas.

Azetidine-containing compounds are increasingly recognized as valuable scaffolds in drug discovery. rsc.org The strained four-membered ring can act as a bioisosteric replacement for other cyclic systems like pyrrolidine (B122466) or piperidine, and its presence can confer desirable pharmacokinetic properties such as improved metabolic stability and aqueous solubility. medwinpublishers.comrsc.org The development of synthetic routes to functionalized azetidines is an active area of research, with the goal of creating libraries of compounds for screening against various biological targets. sciencedaily.comtechnologynetworks.com

The compound this compound represents a readily diversifiable scaffold. The primary amino group on the aniline ring serves as a convenient attachment point for a wide range of substituents, allowing for the systematic exploration of structure-activity relationships. This makes it an attractive starting point for the generation of compound libraries aimed at identifying new therapeutic agents. For example, aniline derivatives have been investigated for their anti-inflammatory and anti-leukemia activities. nih.govnih.gov

While not a probe in its current form, this compound could be elaborated into a chemical biology probe. For instance, the aniline amine could be functionalized with a fluorophore or a reactive group for covalent labeling of biomolecules. The azetidine-methoxyphenyl portion of the molecule would serve as the recognition element, designed to interact with a specific biological target. The development of such probes is crucial for understanding complex biological processes at the molecular level. d-nb.info

Chemoinformatics and Structure-Property Relationship Studies

Chemoinformatics provides powerful tools for the in silico prediction of the physicochemical and biological properties of molecules, thereby accelerating the discovery and development of new compounds. For a novel structure like this compound, chemoinformatic methods can offer initial insights into its potential applications and guide experimental work.

The table below presents a hypothetical chemoinformatic analysis comparing this compound with related structures to illustrate how subtle structural modifications can impact key molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (logS) |

| This compound | C10H14N2O | 178.23 | 1.5 | -2.0 |

| 4-(Azetidin-1-yl)aniline | C9H12N2 | 148.21 | 1.2 | -1.5 |

| p-Anisidine (4-Methoxyaniline) | C7H9NO | 123.15 | 1.3 | -1.3 |

| Aniline | C6H7N | 93.13 | 0.9 | -1.1 |

This is an interactive data table. The values presented are illustrative and would be derived from chemoinformatic software packages.

Such analyses can guide the design of new derivatives with optimized properties. For example, if higher aqueous solubility is desired, further polar functional groups could be introduced. Conversely, if enhanced membrane permeability is the goal, the lipophilicity could be increased. These computational studies, combined with experimental validation, are essential for systematically exploring the chemical space around this novel scaffold.

Future Research Perspectives and Challenges in this compound Chemistry

The exploration of this compound and its derivatives is still in its infancy, presenting both exciting opportunities and significant challenges for future research.

A primary challenge lies in the development of efficient and scalable synthetic routes to this specific compound and its analogues. While methods for the synthesis of functionalized azetidines and anilines are known, their application to this particular structure needs to be optimized to enable its broader investigation. medwinpublishers.comrsc.org

Future research should focus on a systematic investigation of the self-assembly properties of this compound and its derivatives. This would involve detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and microscopy to elucidate the nature of the intermolecular interactions and the resulting supramolecular architectures.

In the realm of materials science, the synthesis and characterization of oligomers and polymers derived from this scaffold could lead to new materials with interesting electronic, optical, or mechanical properties. The influence of the methoxy and azetidine groups on the material's performance would be a key area of investigation.

From a medicinal chemistry perspective, the synthesis of compound libraries based on the this compound scaffold and their screening against a wide range of biological targets holds considerable promise for the discovery of new therapeutic agents. sciencedaily.comtechnologynetworks.com The unique conformational constraints and physicochemical properties imparted by the 3-methoxyazetidine (B35406) moiety could lead to compounds with novel modes of action or improved pharmacokinetic profiles.

Q & A

(Basic) What are the optimal synthetic routes for preparing 4-(3-Methoxyazetidin-1-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves functionalizing aniline derivatives with azetidine rings. A two-step approach is common:

- Step 1: Introduce the azetidine moiety via nucleophilic substitution. For example, reacting 4-fluoroaniline with 3-methoxyazetidine under microwave irradiation (80–120°C, 2–4 hours) in the presence of a base like K₂CO₃ to enhance nucleophilicity .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to classical thermal methods .

(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly regarding ring conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:

- Sample Preparation: Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Analysis: The azetidine ring’s puckering parameters (e.g., Cremer-Pople coordinates) and methoxy group orientation can be quantified. For example, the 3-methoxy substituent may adopt an equatorial position to minimize steric strain, as seen in related azetidine-containing pharmaceuticals .

(Basic) Which spectroscopic techniques are most effective for characterizing the electronic environment of the methoxyazetidine group?

Methodological Answer:

- ¹H/¹³C NMR: The methoxy protons resonate at δ ~3.2–3.4 ppm (singlet), while azetidine ring protons appear as multiplets (δ ~3.8–4.2 ppm). ¹³C signals for the methoxy carbon are typically ~55–60 ppm .

- IR Spectroscopy: Stretching frequencies for C-O (1050–1150 cm⁻¹) and N-H (3350–3450 cm⁻¹) confirm functional group integrity.

- Mass Spectrometry (HRMS): Accurate mass measurement (e.g., [M+H]⁺ at m/z 193.1218 for C₁₀H₁₄N₂O) validates molecular formula .

(Advanced) How does the azetidine ring’s strain influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The azetidine’s 4-membered ring introduces angle strain , increasing its nucleophilicity compared to larger N-heterocycles (e.g., piperidine):

- Kinetic Studies: Monitor NAS using UV-Vis spectroscopy under varying temperatures (25–80°C). The activation energy (Eₐ) for azetidine derivatives is typically 10–15% lower than for 6-membered analogs.

- Computational Insights: DFT calculations (B3LYP/6-31G*) show that ring strain lowers the transition-state energy for NAS by stabilizing partial positive charge development on the aromatic ring .

(Advanced) What strategies are employed to achieve enantioselective synthesis of this compound, and which chiral catalysts show promise?

Methodological Answer:

Enantioselectivity is challenging due to the azetidine’s small ring size. Current approaches include:

- Chiral Auxiliaries: Temporarily attach a menthol-derived group to the aniline nitrogen during azetidine ring formation, achieving diastereomeric excess (de) >80% .

- Asymmetric Catalysis: Use BINOL-derived phosphoric acids (10 mol%) in Friedel-Crafts alkylation, yielding enantiomeric excess (ee) up to 75% .

- Resolution: Separate racemic mixtures via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

(Advanced) How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Assays: Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–12). Monitor decomposition via LC-MS.

- Findings: The compound is stable at pH 4–7 (t₁/₂ > 30 days) but hydrolyzes rapidly under acidic conditions (pH < 2, t₁/₂ ~6 hours) due to azetidine ring protonation and subsequent ring-opening.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing water-mediated hydrolysis .

(Basic) What computational tools predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME or Molinspiration to estimate logP (∼1.8), aqueous solubility (∼19.7 µg/mL), and CYP450 inhibition.

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., GROMACS) based on the compound’s low molecular weight (<250 Da) and moderate polarity .

(Advanced) What are the challenges in crystallizing this compound, and how can polymorphism be controlled?

Methodological Answer:

-